2-Aminoheptanedioate
Description
This compound is structurally analogous to intermediates in amino acid metabolism, combining properties of both amino acids (due to the amine group) and dicarboxylates (due to two carboxylic acid groups).
Properties
Molecular Formula |
C7H11NO4-2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-aminoheptanedioate |
InChI |
InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/p-2 |
InChI Key |
JUQLUIFNNFIIKC-UHFFFAOYSA-L |
Canonical SMILES |
C(CCC(=O)[O-])CC(C(=O)[O-])N |
Synonyms |
2-aminopimelate 2-aminopimelic acid alpha-aminopimelic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties
Research Findings and Key Insights
- Chain Length and Solubility: Longer carbon chains (e.g., 2-Aminoheptanedioate vs. 2-Aminopentanedioate) reduce aqueous solubility due to increased hydrophobicity .
- Functional Group Impact: Dual carboxyl groups in 2-Aminoheptanedioate enhance metal ion binding, making it a candidate for catalytic or environmental remediation applications, unlike monocarboxylic analogs .
- Biological Relevance: Aromatic analogs like 2-aminomuconic acid participate in catabolic pathways, whereas 2-Aminoheptanedioate’s role in metabolism is underexplored .
- Pharmaceutical Potential: While ranitidine derivatives are clinically validated, 2-Aminoheptanedioate’s lack of aromatic or heterocyclic moieties limits its drug-like properties .
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